3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester
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Overview
Description
The compound “3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives involves various steps . For example, the reaction of 3- (ω-bromoacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5) in boiling ethanol or acetic acid for 10 – 25 minutes yielded 3- [4- (R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions . For example, oxidation at nitrogen gives the aromatic thiazole N-oxide . Many oxidizing agents exist, such as mCPBA; a novel one is hypofluorous acid prepared from fluorine and water in acetonitrile .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Renewable Chemical Production and Environmental Applications
- Renewable Acrylonitrile Production: Research has demonstrated the possibility of manufacturing acrylonitrile, a key precursor for various plastics and fibers, from renewable sources using esters derived from sugars. This method avoids the production of hazardous by-products, showing the potential of ester-based processes in renewable chemical synthesis (Karp et al., 2017).
Polymer Chemistry and Material Science
Esterification Intensifying Process
A study on 2-Ethylhexyl acrylate synthesis, an important acrylate for the polymer industry, utilized a deep eutectic solvent as a dual solvent-catalyst. This approach intensified the esterification process, demonstrating the role of ester compounds in improving industrial polymer production processes (Wang et al., 2020).
Advanced Materials
Research into multifunctional monomers, including esters, for the synthesis of photoconducting nonlinear optical polymers shows the potential for esters in developing materials with novel electronic and optical properties. This has implications for future technological applications, from electronics to photonics (Kim et al., 1999).
Novel Applications in Sensing and Biomedical Fields
- Fluorescent Probes for Cysteine Detection: The development of a simple and effective fluorescent probe for sensing cysteine, based on acrylic acid esters, highlights the versatility of ester compounds in biomedical research. This approach offers high selectivity and potential applications in live cell imaging (Dai et al., 2014).
Environmental Remediation and Water Treatment
- Enhanced Oil Recovery: Novel acrylamide-based copolymers, functionalized with imidazoline derivative and sulfonate, demonstrate the use of esters in creating materials with excellent properties for enhanced oil recovery. These polymers show great promise in improving the efficiency of oil extraction processes due to their thickening property and stability (Gou et al., 2015).
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules are known to potentially activate or stop various biochemical pathways .
Result of Action
Thiazole-containing molecules are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Future Directions
Thiazole derivatives have shown significant potential in medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, they are a good template for further drug development .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl (E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-14-8(13)4-3-7(12)11-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPOQFCTWLPJAU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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